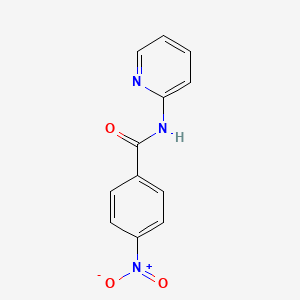
2-Chloro-4-fluoroaniline
Descripción general
Descripción
2-Chloro-4-fluoroaniline, with the chemical formula C6H5ClFN, is a compound known for its applications in various chemical processes. This pale yellow solid, also referred to as 2-Chloro-4-fluorobenzenamine, is characterized by its chlorine and fluorine functional groups. It is commonly used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes. Additionally, it serves as a building block in the production of polymers and specialty chemicals .
Synthetic Routes and Reaction Conditions:
Nitration and Reduction of Arenes: One common method involves the nitration of ortho-dichlorobenzene followed by reduction. The nitration reaction is carried out using a mixture of concentrated sulfuric acid and concentrated nitric acid.
Direct Nucleophilic Substitution: Another method involves the direct displacement of halogens in haloarenes at high temperatures or using copper catalysts.
Industrial Production Methods:
Co-production Method: This method involves the co-production of 3-chloro-4-fluoroaniline and 2,6-dichlorofluorobenzene from ortho-dichlorobenzene.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding nitro compounds.
Reduction: It can be reduced to form various amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas in the presence of palladium on carbon (Pd/C) catalyst are used.
Substitution: Reagents like sodium hydride and organometallic compounds are commonly employed.
Major Products:
Oxidation Products: Nitro derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Various substituted anilines depending on the reagents used
Aplicaciones Científicas De Investigación
2-Chloro-4-fluoroaniline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is utilized in the development of bioactive molecules and as a precursor in the synthesis of biologically active compounds.
Medicine: It serves as an intermediate in the production of pharmaceuticals, including drugs with anti-inflammatory and antimicrobial properties.
Industry: The compound is used in the manufacture of dyes, agrochemicals, and specialty chemicals
Mecanismo De Acción
The mechanism of action of 2-Chloro-4-fluoroaniline involves its interaction with various molecular targets and pathways. The compound can undergo metabolic transformations, including hydroxylation and conjugation reactions, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, leading to various biological effects. The specific molecular targets and pathways depend on the context of its use, such as in pharmaceuticals or agrochemicals .
Comparación Con Compuestos Similares
2-Fluoroaniline: Similar in structure but lacks the chlorine atom.
4-Chloro-2-fluoroaniline: Similar but with different positions of chlorine and fluorine atoms.
3-Chloro-4-fluoroaniline: Another isomer with different positions of chlorine and fluorine atoms
Uniqueness: 2-Chloro-4-fluoroaniline is unique due to its specific arrangement of chlorine and fluorine atoms, which imparts distinct chemical reactivity and properties. This makes it a valuable intermediate in the synthesis of various complex molecules and specialty chemicals .
Propiedades
IUPAC Name |
2-chloro-4-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClFN/c7-5-3-4(8)1-2-6(5)9/h1-3H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRAKCYJTJGTSMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5062182 | |
| Record name | Benzenamine, 2-chloro-4-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5062182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2106-02-7 | |
| Record name | 2-Chloro-4-fluorobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2106-02-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenamine, 2-chloro-4-fluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002106027 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, 2-chloro-4-fluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenamine, 2-chloro-4-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5062182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-4-fluoroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.620 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Chloro-4-fluoroaniline | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K77X364T56 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-chloro-4-fluoroaniline in pharmaceutical research?
A: this compound serves as a key building block in the synthesis of various pharmaceutical compounds, particularly TAK-242 (ethyl (6R)-6-[N-(2-chloro-4-fluorophenyl)sulfamoyl]cyclohex-1-ene-1-carboxylate) [, ]. This compound is of particular interest due to its unique metabolic fate in organisms.
Q2: How is the metabolism of TAK-242 related to this compound?
A: Research indicates that the metabolism of TAK-242 happens in two distinct ways, directly related to the this compound moiety [, ]:
- Species Differences: Interestingly, studies in rats and dogs show significant differences in the metabolism and excretion kinetics of the phenyl ring moiety [, ]. This highlights the importance of considering species-specific metabolism in drug development.
Q3: Are there alternative synthetic routes to this compound?
A: While this compound can be synthesized from 4-chloro-2-fluoronitrobenzene, this precursor is expensive and challenging to produce []. An alternative synthetic pathway utilizes bis(4-amino-2-chlorophenyl) disulfide as a starting material []. This method involves a Schiemann reaction, oxychlorination, and nitration, offering a potentially more cost-effective route to this compound.
Q4: What are the implications of covalent binding observed with the cyclohexene ring moiety of TAK-242?
A: Research shows that the cyclohexene ring moiety of TAK-242 can undergo metabolic conversion into a glutathione conjugate (M-SG) [, ]. This conjugate can be further metabolized into cysteine (M-Cys) and mercapturic acid (M-Mer) conjugates. Importantly, the cyclohexene ring's metabolic pathway indicates a potential for covalent binding to endogenous molecules like plasma proteins [, ]. This finding has significant implications for understanding the drug's long-term effects and potential toxicity.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



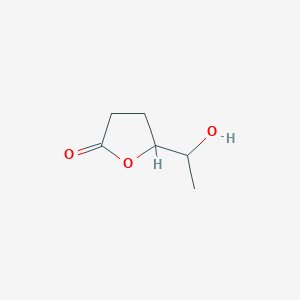

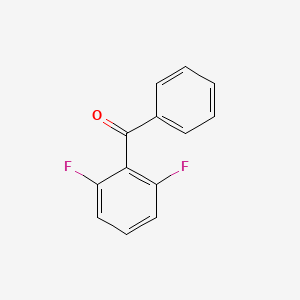
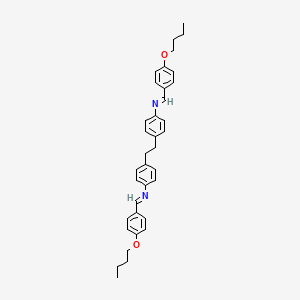
![[1,1'-Biphenyl]-4-carbonitrile, 4'-decyl-](/img/structure/B1295000.png)
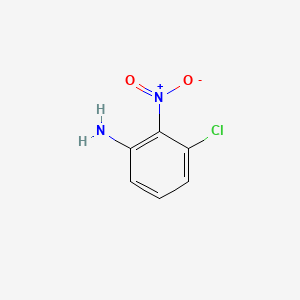
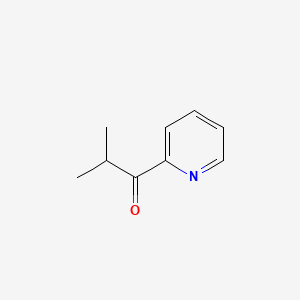
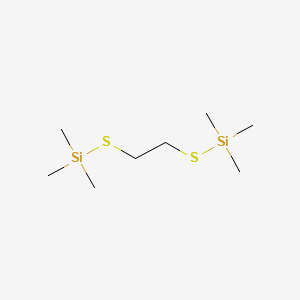

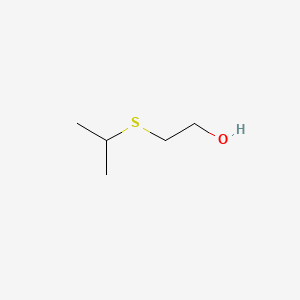
![2,2,2-Trifluoro-n-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B1295010.png)
